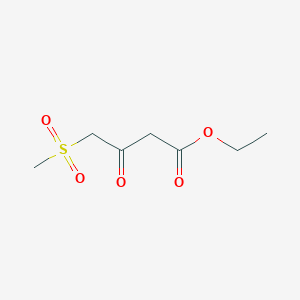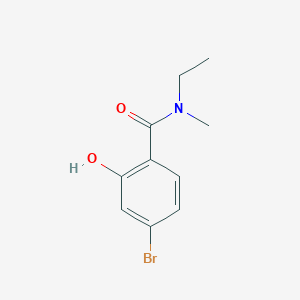![molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9](/img/structure/B1445122.png)
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[4,5-b]pyridine family, known for their potential as therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .
Mode of Action
It’s known that the compound is produced by the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting compound can then react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers compounds .
Biochemical Pathways
Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
One related compound showed high human liver microsomal stability , which could potentially impact the bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.
Result of Action
Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s bromine atom at the 6-position and the amino group at the 2-position contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding to target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been found to affect metabolic flux and energy production, thereby impacting overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent substrate access and subsequent phosphorylation events, leading to altered cellular signaling. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated by this compound through its interaction with DNA-binding proteins and transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with relevant biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitropyridine with potassium carbonate and a suitable amine under reflux conditions. This reaction forms the imidazo[4,5-b]pyridine core, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine.
2-Amino-6-iodo-3H-imidazo[4,5-b]pyridine: Contains an iodine atom, which can lead to different reactivity and biological activity.
2-Amino-3H-imidazo[4,5-b]pyridine: Lacks the halogen substitution, which can affect its chemical properties and biological interactions.
The uniqueness of this compound lies in its bromine substitution, which can enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQWQZKRKREQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)









